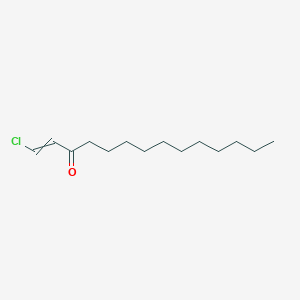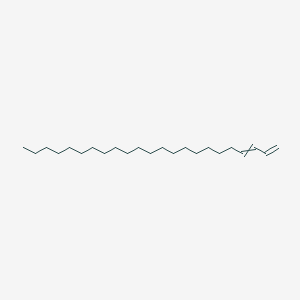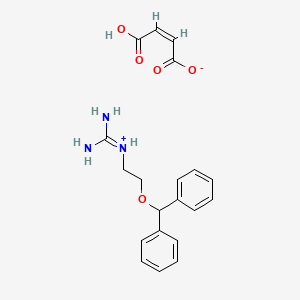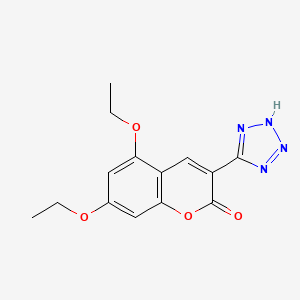
2H-1-Benzopyran-2-one, 5,7-diethoxy-3-(1H-tetrazol-5-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 5,7-diethoxy-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzopyran core with diethoxy and tetrazolyl substituents, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 5,7-diethoxy-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Benzopyran Core: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Diethoxy Groups: The hydroxyl groups on the benzopyran core can be alkylated using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Attachment of the Tetrazolyl Group: The tetrazolyl group can be introduced via a cycloaddition reaction between an azide and a nitrile derivative under thermal or catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 5,7-diethoxy-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds or reduction of functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2H-1-Benzopyran-2-one, 5,7-diethoxy-3-(1H-tetrazol-5-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 5,7-diethoxy-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The benzopyran core can interact with enzymes and receptors, modulating their activity. The diethoxy and tetrazolyl groups may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
相似化合物的比较
Similar Compounds
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Similar structure but with methoxy groups instead of diethoxy groups.
2H-1-Benzopyran-2-one, 7-methoxy-: Contains a single methoxy group at the 7-position.
2H-1-Benzopyran-2-one, 7-(diethylamino)-: Features a diethylamino group at the 7-position.
Uniqueness
2H-1-Benzopyran-2-one, 5,7-diethoxy-3-(1H-tetrazol-5-yl)- is unique due to the presence of both diethoxy and tetrazolyl groups, which may confer distinct chemical and biological properties. These substituents can enhance the compound’s solubility, stability, and biological activity compared to similar compounds.
属性
CAS 编号 |
76239-50-4 |
|---|---|
分子式 |
C14H14N4O4 |
分子量 |
302.29 g/mol |
IUPAC 名称 |
5,7-diethoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C14H14N4O4/c1-3-20-8-5-11(21-4-2)9-7-10(13-15-17-18-16-13)14(19)22-12(9)6-8/h5-7H,3-4H2,1-2H3,(H,15,16,17,18) |
InChI 键 |
UZDGJFDZYQXBFS-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C(C(=O)O2)C3=NNN=N3)C(=C1)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


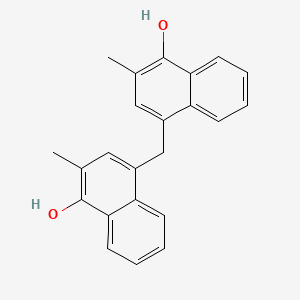

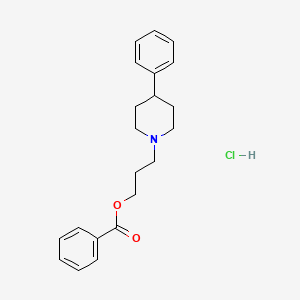

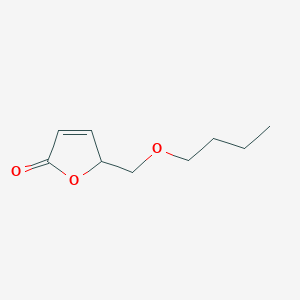


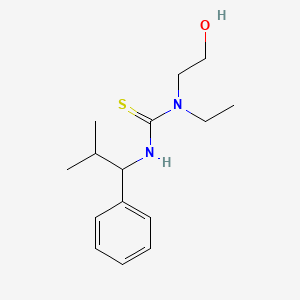
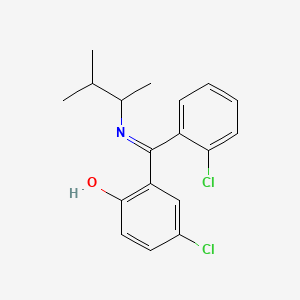
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
